2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate is a synthetic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate involves several steps. One common method includes the reaction of 7-chloroquinoline with an appropriate amine to form the intermediate compound. This intermediate is then reacted with 2,2,2-trichloroethyl chloroformate under controlled conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
2,2,2-Trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as an antimalarial agent and its efficacy against other parasitic infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound is believed to inhibit the polymerization of heme, a crucial process for the survival of certain parasites. By disrupting this process, the compound exerts its antimalarial effects. Additionally, it may interfere with other cellular pathways, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate include:
Hydroxychloroquine sulfate: Known for its antimalarial and anti-inflammatory properties.
Chloroquine: Another antimalarial agent with a similar quinoline structure.
Bisdesethylchloroquine hydrochloride: A derivative of chloroquine with modified pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which may enhance its biological activity and reduce side effects compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H23Cl4N3O2 |
---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate |
InChI |
InChI=1S/C19H23Cl4N3O2/c1-3-26(18(27)28-12-19(21,22)23)10-4-5-13(2)25-16-8-9-24-17-11-14(20)6-7-15(16)17/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,24,25) |
InChI Key |
LZHIEZMYDNRCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.